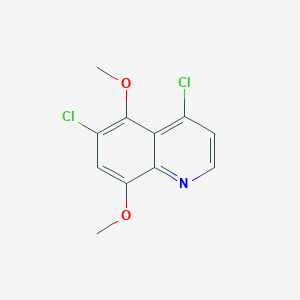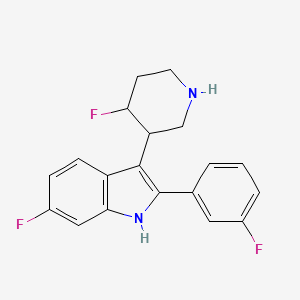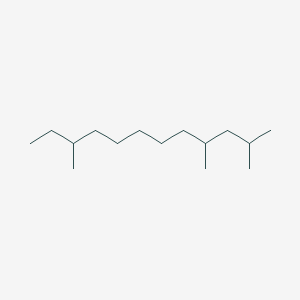
2,4,10-Trimethyldodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,10-Trimethyldodecane is an organic compound with the molecular formula C15H32 It is a branched alkane, which means it consists of a chain of carbon atoms with three methyl groups attached at the 2nd, 4th, and 10th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,10-Trimethyldodecane typically involves the alkylation of dodecane with methylating agents. One common method is the Friedel-Crafts alkylation, where dodecane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures a consistent supply of the compound and allows for better control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,10-Trimethyldodecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and the oxidizing agent used.
Reduction: Although less common, reduction reactions can convert any oxidized forms of this compound back to its original state.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can include 2,4,10-trimethyldodecanol, 2,4,10-trimethyldodecanone, or 2,4,10-trimethyldodecanoic acid.
Substitution: Halogenated derivatives such as 2,4,10-trimethyl-2-chlorododecane or 2,4,10-trimethyl-2-bromododecane.
Applications De Recherche Scientifique
2,4,10-Trimethyldodecane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reaction mechanisms.
Biology: Its derivatives are studied for their potential biological activity and interactions with biological membranes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the formulation of lubricants, fuels, and other industrial products due to its stability and desirable physical properties.
Mécanisme D'action
The mechanism of action of 2,4,10-Trimethyldodecane in chemical reactions involves the activation of its carbon-hydrogen bonds. In oxidation reactions, the compound undergoes hydrogen abstraction followed by the formation of carbon-oxygen bonds. In substitution reactions, the presence of methyl groups can influence the reactivity and selectivity of the compound, directing the substitution to specific positions on the carbon chain.
Comparaison Avec Des Composés Similaires
2,6,10-Trimethyldodecane: Another branched alkane with similar properties but different methyl group positions.
2,4,8-Trimethyldodecane: Similar structure but with methyl groups at the 2nd, 4th, and 8th positions.
Uniqueness: 2,4,10-Trimethyldodecane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This positioning can affect its boiling point, melting point, and reactivity in chemical reactions, making it distinct from other trimethyldodecane isomers.
Propriétés
Numéro CAS |
189380-74-3 |
|---|---|
Formule moléculaire |
C15H32 |
Poids moléculaire |
212.41 g/mol |
Nom IUPAC |
2,4,10-trimethyldodecane |
InChI |
InChI=1S/C15H32/c1-6-14(4)10-8-7-9-11-15(5)12-13(2)3/h13-15H,6-12H2,1-5H3 |
Clé InChI |
UEPNVRUJSYXOJZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCCCC(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(4-Hydroxybenzoyl)oxy]butanedioic acid](/img/structure/B14254598.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B14254619.png)
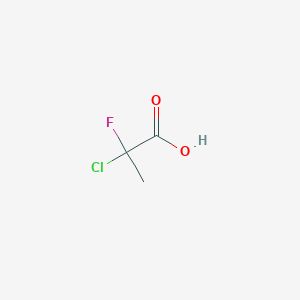
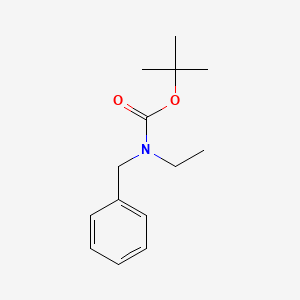
![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
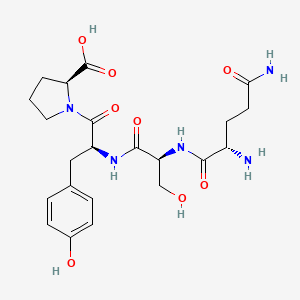
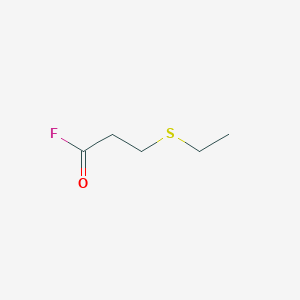
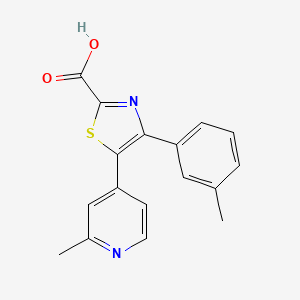
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)
